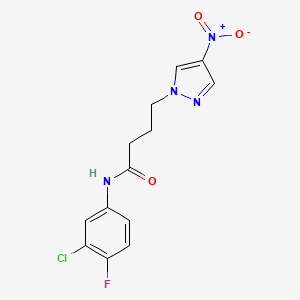

N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

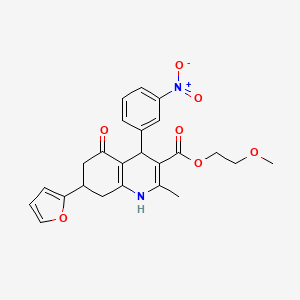

N-(3-クロロ-4-フルオロフェニル)-4-(4-ニトロ-1H-ピラゾール-1-イル)ブタンアミドは、アミド類に属する合成有機化合物です。この化合物は、クロロフルオロフェニル基、ニトロピラゾリル基、ブタンアミド骨格の存在を特徴としています。

合成方法

合成経路と反応条件

N-(3-クロロ-4-フルオロフェニル)-4-(4-ニトロ-1H-ピラゾール-1-イル)ブタンアミドの合成は、通常、複数段階の有機反応を伴います。考えられる合成経路の1つは、以下の手順を含みます。

ピラゾール環の形成: 適切な前駆体から、環化反応によってピラゾール環を合成できます。

ニトロ化: ピラゾール環は、濃硝酸と硫酸の混合物を使用してニトロ化できます。

アミド結合の形成: ニトロ化されたピラゾールは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を、トリエチルアミンなどの塩基存在下で、3-クロロ-4-フルオロアニリン誘導体とカップリングできます。

ブタンアミドの形成:

工業生産方法

このような化合物の工業生産は、通常、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を伴います。これには、連続フローリアクター、グリーンケミストリーの原則、高度な精製技術の使用が含まれる場合があります。

化学反応解析

反応の種類

N-(3-クロロ-4-フルオロフェニル)-4-(4-ニトロ-1H-ピラゾール-1-イル)ブタンアミドは、以下のものなど、さまざまな化学反応を起こす可能性があります。

酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。

置換: クロロ基は、適切な条件下で他の求核剤と置換できます。

加水分解: アミド結合は、酸性または塩基性条件下で加水分解して、対応するカルボン酸とアミンを生じます。

一般的な試薬と条件

酸化: 水素ガス、パラジウム炭素(Pd/C)

置換: アミン、チオール、アルコールなどの求核剤

加水分解: 塩酸(HCl)または水酸化ナトリウム(NaOH)

主な生成物

還元: ピラゾール環のアミノ誘導体

置換: 使用される求核剤に応じて、さまざまな置換誘導体

加水分解: カルボン酸とアミン

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 酵素阻害または受容体結合を研究するための潜在的な生物活性化合物として。

医学: 特に特定の酵素または受容体を標的とする新しい医薬品開発のためのリード化合物として。

産業: 農薬、染料、その他の工業用化学品の製造における中間体として。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the amide bond: The nitrated pyrazole can be coupled with a 3-chloro-4-fluoroaniline derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Butanamide formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Reduction: Amino derivative of the pyrazole ring

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: Carboxylic acid and amine

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.

作用機序

N-(3-クロロ-4-フルオロフェニル)-4-(4-ニトロ-1H-ピラゾール-1-イル)ブタンアミドの作用機序は、その特定の用途によって異なります。たとえば、医薬品として使用される場合、特定の酵素または受容体と相互作用し、その活性を阻害したり、機能を調節したりする可能性があります。関連する分子標的と経路は、生化学的アッセイと分子ドッキング研究によって特定されます。

類似化合物との比較

類似化合物

N-(3-クロロ-4-フルオロフェニル)-4-(4-ニトロ-1H-ピラゾール-1-イル)ブタンアミド: は、以下のような、同様の官能基を含む他のアミド化合物と比較できます。

独自性

N-(3-クロロ-4-フルオロフェニル)-4-(4-ニトロ-1H-ピラゾール-1-イル)ブタンアミドの独自性は、その官能基の特定の組み合わせにあり、これは、他の類似化合物と比較して、独自の化学反応性と生物活性を与える可能性があります。

特性

分子式 |

C13H12ClFN4O3 |

|---|---|

分子量 |

326.71 g/mol |

IUPAC名 |

N-(3-chloro-4-fluorophenyl)-4-(4-nitropyrazol-1-yl)butanamide |

InChI |

InChI=1S/C13H12ClFN4O3/c14-11-6-9(3-4-12(11)15)17-13(20)2-1-5-18-8-10(7-16-18)19(21)22/h3-4,6-8H,1-2,5H2,(H,17,20) |

InChIキー |

UMWPAJZKRMUXBS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-])Cl)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11500873.png)

![2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid](/img/structure/B11500890.png)

![3-(4-Ethoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11500892.png)

![ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11500904.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11500911.png)

![N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide](/img/structure/B11500916.png)

![3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid](/img/structure/B11500918.png)

![Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B11500919.png)

![N~1~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-nitrobenzene-1,2-dicarboxamide](/img/structure/B11500945.png)

![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11500947.png)

![Isoindole-1,3-dione, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11500951.png)